Cas no 2229012-31-9 (2-(5-bromo-3-methylfuran-2-yl)acetaldehyde)

2-(5-bromo-3-methylfuran-2-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromo-3-methylfuran-2-yl)acetaldehyde
- 2229012-31-9
- EN300-1910401
-
- インチ: 1S/C7H7BrO2/c1-5-4-7(8)10-6(5)2-3-9/h3-4H,2H2,1H3
- InChIKey: LBNYWIPTUFVBCK-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(CC=O)O1
計算された属性
- 精确分子量: 201.96294g/mol
- 同位素质量: 201.96294g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 30.2Ų
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1910401-1.0g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 1g |
$1801.0 | 2023-06-02 | ||
Enamine | EN300-1910401-0.1g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 0.1g |
$1585.0 | 2023-09-17 | ||
Enamine | EN300-1910401-10.0g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 10g |
$7742.0 | 2023-06-02 | ||
Enamine | EN300-1910401-0.5g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 0.5g |
$1728.0 | 2023-09-17 | ||
Enamine | EN300-1910401-1g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 1g |
$1801.0 | 2023-09-17 | ||
Enamine | EN300-1910401-10g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 10g |
$7742.0 | 2023-09-17 | ||
Enamine | EN300-1910401-0.25g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 0.25g |
$1657.0 | 2023-09-17 | ||
Enamine | EN300-1910401-5.0g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 5g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1910401-2.5g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 2.5g |
$3530.0 | 2023-09-17 | ||
Enamine | EN300-1910401-0.05g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 0.05g |
$1513.0 | 2023-09-17 |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
2-(5-bromo-3-methylfuran-2-yl)acetaldehydeに関する追加情報
2-(5-Bromo-3-Methylfuran-2-yl)Acetaldehyde: A Comprehensive Overview
2-(5-Bromo-3-Methylfuran-2-yl)Acetaldehyde (CAS No. 2229012-31-9) is a fascinating organic compound with significant potential in various chemical and biochemical applications. This compound belongs to the class of aldehydes, characterized by the presence of a carbonyl group (-CHO) attached to a methyl group. The structure of this compound is further enriched by the presence of a substituted furan ring, which introduces unique electronic and steric properties. The furan ring is substituted at positions 5 and 3 with bromine and methyl groups, respectively, making it a derivative of furan with specific functional groups that influence its reactivity and applications.
The CAS No. 2229012-31-9 designation uniquely identifies this compound in chemical databases, ensuring its precise identification and reference in scientific literature. The compound's structure can be represented as CH₂=CH-C(O)-CH₂-C(=O)-CH₃, where the furan ring is attached to the acetaldehyde moiety through a methylene group. This structure not only highlights the compound's functional groups but also underscores its potential for participation in various chemical reactions, such as nucleophilic addition, oxidation, and condensation reactions.
Recent studies have explored the synthesis of 2-(5-Bromo-3-Methylfuran-2-yl)Acetaldehyde using advanced methodologies, including microwave-assisted synthesis and catalytic processes. These methods have significantly improved the yield and purity of the compound, making it more accessible for research and industrial applications. The synthesis typically involves the reaction of 5-bromo-3-methylfuranal with appropriate reagents under controlled conditions to form the acetaldehyde derivative.
The long-term stability of 2-(5-Bromo-3-Methylfuran-2-yl)Acetaldehyde has been a subject of interest due to its potential use in pharmaceuticals and agrochemicals. Research indicates that the compound exhibits moderate stability under ambient conditions but may undergo degradation upon prolonged exposure to light or heat. To mitigate this, storage in inert containers under refrigeration is recommended.
In terms of applications, 2-(5-Bromo-3-Methylfuran-2-yl)Acetaldehyde has shown promise in the field of medicinal chemistry. Its ability to act as a precursor for more complex molecules makes it valuable in drug discovery programs targeting various therapeutic areas, such as oncology and infectious diseases. Additionally, the compound has been utilized in the synthesis of bioactive compounds with potential anti-inflammatory and antioxidant properties.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of CAS No. 2229012-31-9 with high accuracy. These studies have revealed that the bromine substituent on the furan ring significantly influences the electron distribution within the molecule, enhancing its reactivity towards nucleophilic attack. This insight has been instrumental in designing efficient synthetic pathways for related compounds.
The environmental impact of CAS No. 2229012-31-9 has also been a topic of concern. Studies conducted on its biodegradation potential indicate that under aerobic conditions, the compound can be metabolized by microorganisms, albeit at a slower rate compared to simpler aldehydes. Efforts are ongoing to develop eco-friendly methods for its production and disposal to minimize environmental risks.
In conclusion, CAS No. 222901
2229012-31-9 (2-(5-bromo-3-methylfuran-2-yl)acetaldehyde) Related Products
- 736150-08-6(N-(4-bromo-3-methylphenyl)-5,6-dichloropyridine-3-carboxamide)
- 133218-06-1(3-(4-fluorophenyl)prop-1-yn-1-yltrimethylsilane)
- 98051-93-5(2-Naphthalenol, 5,8-diamino-)
- 1226211-84-2(3',4,5'-Trifluorobiphenyl-3-amine)
- 1806532-05-7(3-Iodo-4-nitro-2-(trifluoromethyl)pyridine)
- 1805545-00-9(3-(Difluoromethyl)-2-iodo-5-methylpyridine-4-carboxylic acid)
- 2227783-52-8(rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)
- 2169873-45-2((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)
- 2172429-90-0(benzyl 9-2-(tert-butoxy)-2-oxoethyl-3,7-diazabicyclo3.3.1nonane-3-carboxylate)
- 13073-26-2(2-Iodo-6-nitrophenol)




